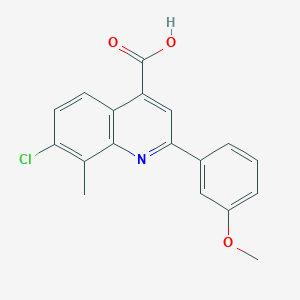

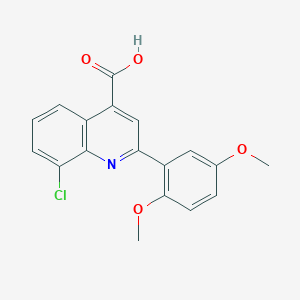

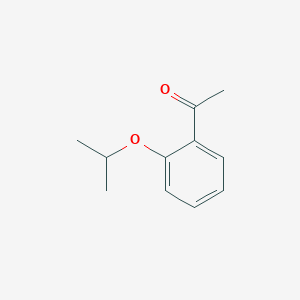

1-(2-Isopropoxyphenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the formation of complexes with metals or the introduction of protecting groups. For instance, a Eu3+ complex with 1-(2,6-dihydroxyphenyl)ethanone has been synthesized and characterized by various spectroscopic methods . Another study introduces a new photoremovable protecting group for carboxylic acids using 1-[2-(2-hydroxyalkyl)phenyl]ethanone . These methods could potentially be adapted for the synthesis of 1-(2-Isopropoxyphenyl)ethanone by substituting the appropriate functional groups.

Molecular Structure Analysis

The molecular structure of phenyl ethanone derivatives has been extensively studied using computational methods. For example, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone has been confirmed by single-crystal XRD and characterized by various physicochemical techniques . The geometry optimization and vibrational wavenumbers of similar compounds have been computed using density functional theory (DFT) . These studies provide a framework for understanding the molecular structure of 1-(2-Isopropoxyphenyl)ethanone.

Chemical Reactions Analysis

The reactivity of phenyl ethanone derivatives can be inferred from their interaction with other molecules. The molecular docking study of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone with kinesin spindle protein suggests potential inhibitory activity . Similarly, the photorelease of protected acids using a photoremovable protecting group derived from phenyl ethanone indicates the compound's reactivity under light exposure . These findings could be relevant to the reactivity of 1-(2-Isopropoxyphenyl)ethanone in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl ethanone derivatives are closely related to their molecular structure. The Eu3+ complex with 1-(2,6-dihydroxyphenyl)ethanone exhibits luminescence and the dynamics of excited states depopulation have been studied . The vibrational and structural observations of related compounds provide insights into their stability and electronic properties . The crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone reveals a hydrogen-bonded supramolecular network, which could influence the physical properties of similar compounds . These studies help in predicting the properties of 1-(2-Isopropoxyphenyl)ethanone.

科学的研究の応用

Photoremovable Protecting Group for Carboxylic Acids

1-(2-Isopropoxyphenyl)ethanone and its derivatives have been utilized as a photoremovable protecting group for carboxylic acids. This application is significant in organic synthesis where controlled release of protected compounds is required. The protected compound releases the acid with high efficiency upon photolysis, showing its potential in various chemical syntheses (Atemnkeng et al., 2003).

Lignin Degradation

Derivatives of 1-(2-Isopropoxyphenyl)ethanone have been studied in the context of lignin degradation. These studies explore the breakdown mechanisms of phenolic beta-1 lignin substructure model compounds, providing insights into the biodegradation of lignin, a major component of plant biomass (Kawai et al., 1988).

Fluorescent On-Off Probes

In 2019, researchers developed a BODIPY-based fluorescent on-off probe utilizing 1-(2-Hydroxyphenyl)ethanone. This probe demonstrates high selectivity and sensitivity to H2S, indicating its potential application in studying the effects of H2S in biological systems (Fang et al., 2019).

Molecular Docking and Antimicrobial Properties

1-(2-Hydroxy-5-Methyl Phenyl)Ethanone, a related compound, has been investigated for its binding efficacy with proteins in Staphylococcus aureus. This study is significant in the realm of antimicrobial research, showcasing the potential of such compounds in drug discovery (Sri Satya et al., 2022).

Synthesis of Heterocycles

The compound has been used in synthesizing various heterocycles, like isoflavone, isoxazole, and pyrazoles. This research is vital in the field of organic chemistry and pharmaceuticals, as these heterocycles form the basis of many drugs and organic materials (Moskvina et al., 2015).

X-Ray Structure and Surface Analyses

The x-ray structure, surface analyses, and spectroscopic characterization of 1-(2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone have been explored. Such studies are crucial in understanding the structural and electronic properties of these compounds, which have implications in materials science and drug design (Inkaya et al., 2020).

Safety And Hazards

特性

IUPAC Name |

1-(2-propan-2-yloxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)13-11-7-5-4-6-10(11)9(3)12/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKLYHKKDVPRAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400068 |

Source

|

| Record name | 1-(2-isopropoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Isopropoxyphenyl)ethanone | |

CAS RN |

70201-54-6 |

Source

|

| Record name | 1-(2-isopropoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1274421.png)